molecular formula C18H15F3N4O2 B2928318 2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415471-89-3

2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2928318
CAS No.: 2415471-89-3
M. Wt: 376.339
InChI Key: YZGGAKWSCANIKD-UHFFFAOYSA-N
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Description

2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyl group, a trifluoromethyl-substituted pyrimidine ring, and an octahydropyrrolo[3,4-c]pyrrole-1,3-dione core. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the trifluoromethyl-substituted pyrimidine ring.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Cyclization: The final step involves the cyclization of the intermediates to form the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-benzyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)14-6-7-22-17(23-14)24-9-12-13(10-24)16(27)25(15(12)26)8-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGGAKWSCANIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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